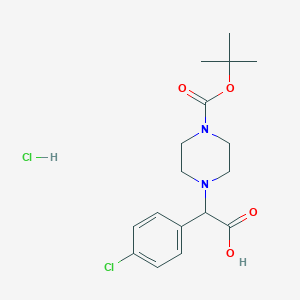
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxypropyl group, two methyl groups, and a nitro group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 1,3-dimethylxanthine.
Alkylation: The dihydroxypropyl group is introduced via alkylation using an appropriate alkylating agent, such as 2,3-dihydroxypropyl bromide.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactions and automated purification systems to enhance production rates and consistency.
化学反応の分析
Types of Reactions
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学的研究の応用
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The nitro group and dihydroxypropyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of the target compound.
8-Nitro-1,3-dimethylxanthine: A structurally similar compound with different functional groups.
7-(2,3-Dihydroxypropyl)-1,3-dimethylxanthine: Lacks the nitro group but shares other structural features.
Uniqueness
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
332384-54-0 |
|---|---|
分子式 |
C10H13N5O6 |
分子量 |
299.24 g/mol |
IUPAC名 |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-nitropurine-2,6-dione |
InChI |
InChI=1S/C10H13N5O6/c1-12-7-6(8(18)13(2)10(12)19)14(3-5(17)4-16)9(11-7)15(20)21/h5,16-17H,3-4H2,1-2H3 |
InChIキー |
MRYJVCGJYSEWKD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)
![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)





![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)


![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)

